4-Fluorobicyclo[2.2.2]octan-1-ol
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Overview
Description
4-Fluorobicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol . It is characterized by a bicyclic structure with a fluorine atom and a hydroxyl group attached to the octane ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-Fluorobicyclo[2.2.2]octan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.2]octane as the core structure.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other suitable methods.
Chemical Reactions Analysis
4-Fluorobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated bicyclo[2.2.2]octane.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, KMnO4, or H2O2.
Reducing Agents: LiAlH4 or NaBH4.
Nucleophiles: NaOH, KOH, or other strong bases.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluorobicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.2]octan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-Fluorobicyclo[2.2.2]octan-1-ol can be compared with other similar compounds such as:
Bicyclo[2.2.2]octan-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chlorobicyclo[2.2.2]octan-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromobicyclo[2.2.2]octan-1-ol: Similar to the chlorinated compound but with a bromine atom, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMSZZOJUJKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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